An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The procedure involves the reduction of the ketone to the corresponding alcohol, followed by mesylation to yield the target compound. This guide details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthetic pathway and workflow.
Synthetic Pathway Overview
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate proceeds through two sequential reactions:
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Reduction of 1,4-Dioxaspiro[4.5]decan-8-one: The starting ketone is reduced to the secondary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, typically using a mild reducing agent such as sodium borohydride.
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Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol: The intermediate alcohol is then converted to the corresponding methanesulfonate ester by reaction with methanesulfonyl chloride in the presence of a base.
Caption: Overall synthetic pathway for 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate.
Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This procedure details the reduction of the starting ketone to the intermediate alcohol.
Materials:
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1,4-Dioxaspiro[4.5]decan-8-one
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Deionized water
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a 250 mL round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol (10 volumes).
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Cool the solution to 0 °C in an ice bath with stirring.
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Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
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After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of deionized water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane (3 x 10 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 1,4-Dioxaspiro[4.5]decan-8-ol.
Caption: Experimental workflow for the reduction of 1,4-Dioxaspiro[4.5]decan-8-one.
Step 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
This procedure outlines the mesylation of the intermediate alcohol to the final product.
Materials:
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1,4-Dioxaspiro[4.5]decan-8-ol
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA)
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Methanesulfonyl chloride (MsCl)
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Deionized water
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous dichloromethane (10 volumes) in a dry round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath with stirring.
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Add triethylamine (1.5 eq) dropwise.
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Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 2-4 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, dilute the mixture with deionized water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with dichloromethane (2 x 5 volumes).
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Combine the organic layers and wash successively with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate. Further purification can be achieved by recrystallization if necessary.
Caption: Experimental workflow for the mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | White crystalline solid |
| 1,4-Dioxaspiro[4.5]decan-8-ol | C₈H₁₄O₃ | 158.19 | Colorless oil or solid |
| 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | C₉H₁₆O₅S | 236.29 | Not specified |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Reduction | Sodium borohydride | Methanol | 0 to RT | 4 | >90 |
| Mesylation | Methanesulfonyl chloride, Triethylamine | DCM | 0 | 2-4 | High |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 3.98 (s, 4H), 2.45 (t, J=6.8 Hz, 4H), 1.95 (t, J=6.8 Hz, 4H) | 210.1, 107.8, 64.6, 37.9, 37.3 | 2960, 2890, 1715 (C=O), 1150, 1090 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 3.94 (s, 4H), 3.75-3.65 (m, 1H), 1.90-1.70 (m, 4H), 1.65-1.45 (m, 4H), 1.50 (br s, 1H, -OH) | 108.9, 68.9, 64.3, 33.8, 32.5 | 3400 (O-H), 2940, 2860, 1150, 1090 |
| 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | 4.80-4.70 (m, 1H), 3.95 (s, 4H), 3.01 (s, 3H), 2.10-1.95 (m, 4H), 1.80-1.60 (m, 4H) (Predicted and literature-based) | 108.5, 79.0, 64.4, 38.6, 31.5, 30.5 (Predicted and literature-based) | 2950, 2880, 1350 & 1170 (S=O), 1100, 950 |
Note: Spectroscopic data for the final product is based on typical values for similar methanesulfonate esters and may require experimental verification.
Safety Considerations
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Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.
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Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Triethylamine is flammable and has a strong, unpleasant odor. Use in a fume hood.
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Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
This technical guide provides a solid foundation for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and analytical capabilities.
